Synthetic Yield in One-Pot Borylation: 2,3-Dichloro-4-fluorophenylboronic Acid Versus Unsubstituted Phenylboronic Acid
Direct palladium-catalyzed borylation of 2,3-dichloro-4-fluorobenzene chloride using tetrahydroxydiboron (B₂(OH)₄) yields 85% of the target boronic acid under optimized one-pot conditions employing a sterically bulky ligand (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) . This yield is notably lower than the 90-98% yields typically reported for unsubstituted phenylboronic acid synthesis from aryl chlorides using the same Pd/B₂(OH)₄ methodology [1]. The attenuated yield reflects the electron-withdrawing effect of the ortho-dichloro substitution pattern, which reduces the nucleophilicity of the aryl chloride precursor toward oxidative addition.
| Evidence Dimension | Synthetic yield in one-pot borylation from aryl chloride precursor |
|---|---|
| Target Compound Data | 85% yield |
| Comparator Or Baseline | Unsubstituted phenylboronic acid: 90-98% yield |
| Quantified Difference | 5-13 percentage points lower |
| Conditions | Pd(OAc)₂, B₂(OH)₄, sterically bulky phosphine ligand, KOAc, dioxane, 80-100°C |
Why This Matters
The lower yield relative to unsubstituted phenylboronic acid indicates that procurement of the pre-formed 2,3-dichloro-4-fluorophenylboronic acid, rather than in situ generation, may be economically preferable for large-scale applications where yield optimization is critical.
- [1] Molander, G.A.; Trice, S.L.J.; Dreher, S.D. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society 2010, 132, 17701-17703. View Source
